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Compound of Interest

Compound Name: 4-Carbamoyl-3-nitrobenzoic acid

CAS No.: 87594-59-0

Cat. No.: B1588652

Get Quote

Introduction & Chemical Profile
4-Carbamoyl-3-nitrobenzoic acid (CAS: 87594-59-0) is a high-value bifunctional scaffold. Its

structural uniqueness lies in the ortho-relationship between the nitro and carbamoyl (primary

amide) groups, positioned para and meta to a carboxylic acid, respectively.

This specific geometry makes it an ideal precursor for quinazolin-4(3H)-one derivatives—a

pharmacophore central to poly(ADP-ribose) polymerase (PARP) inhibitors and other DNA

damage response modulators. Unlike simple benzoic acid derivatives, the presence of the

amide allows for divergent synthetic pathways: dehydration to nitriles (phthalazinone

precursors) or reductive cyclization to quinazolinones.
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Property Data Relevance

Formula C₈H₆N₂O₅ Heterocyclic precursor

MW 210.14 g/mol Fragment-based drug design

Acidity (pKa) ~3.16 (COOH)
Soluble in basic aqueous

media (NaHCO₃)

Solubility DMSO, DMF, hot MeOH
Poor in water/DCM; requires

polar solvents

Key Reactivity
Ortho-nitro reduction, Amide

dehydration

Cyclization vs. Linear

functionalization

Reaction Pathways & Logic
The modification of this scaffold requires a decision tree based on the desired pharmacophore.

The diagram below illustrates the three primary modules detailed in this guide.
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Figure 1: Divergent synthetic pathways for 4-carbamoyl-3-nitrobenzoic acid. The choice of

reagent determines whether the amide is preserved, dehydrated, or cyclized.
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Module 1: Carboxylic Acid Functionalization (Preserving
the Amide)
Objective: To modify the C1-carboxylic acid without affecting the C3-nitro or C4-carbamoyl

groups. Challenge: Harsh chlorinating agents (e.g., vigorous POCl₃) can dehydrate the amide

to a nitrile.[1] Solution: Use Thionyl Chloride (SOCl₂) under controlled conditions or mild

coupling agents (HATU/EDC).

Protocol A: Acid Chloride Formation & Amide Coupling
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a reflux condenser and

drying tube (CaCl₂).

Reaction:

Suspend 4-carbamoyl-3-nitrobenzoic acid (1.0 eq, 5 mmol) in anhydrous Toluene (20

mL). Note: Toluene is preferred over DCM to allow higher temperatures if needed, but

DCM is safer for solubility.

Add Thionyl Chloride (SOCl₂) (3.0 eq) dropwise.

Add a catalytic amount of DMF (2-3 drops).

Heat to 60°C (Do not reflux vigorously) for 2–3 hours. Monitor by TLC (quench aliquot with

MeOH).

Workup:

Concentrate the mixture in vacuo to remove excess SOCl₂ and Toluene.

Re-dissolve the crude yellow solid (Acid Chloride) in dry DCM (15 mL).

Coupling (Example):

Cool the DCM solution to 0°C.

Add the target amine (1.1 eq) and Triethylamine (2.5 eq) dropwise.
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Stir at RT for 4 hours.

Purification: Wash with 1N HCl, then sat. NaHCO₃. Dry over Na₂SO₄.[2] Recrystallize from

EtOH/Hexane.

Module 2: Amide Dehydration (Nitrile Synthesis)
Objective: Convert the C4-carbamoyl group to a nitrile, yielding 4-cyano-3-nitrobenzoic acid.

Application: Precursor for phthalocyanines or tetrazoles.

Protocol B: Dehydration with POCl₃
Reaction:

In a 50 mL RBF, suspend 4-carbamoyl-3-nitrobenzoic acid (1.0 eq) in Phosphorus

Oxychloride (POCl₃) (5–8 eq).

Critical Step: Heat to 90–100°C for 2 hours. The suspension should clear as the reaction

proceeds.

Quench (Exothermic!):

Cool the reaction mixture to RT.

Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring. The product will

precipitate.

Isolation:

Filter the solid. Wash with cold water until the filtrate is neutral pH.

Dry in a vacuum oven at 50°C.

Yield Expectation: >85% of a beige/tan solid (4-cyano-3-nitrobenzoic acid).

Module 3: Reductive Cyclization (Quinazolinone
Synthesis)
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Objective: Reduce the C3-nitro group to an amine, which then cyclizes with the C4-amide (or

an external carbon source) to form the quinazolinone core. Mechanism: The reduction yields 3-

amino-4-carbamoylbenzoic acid. In the presence of an orthoester (e.g., triethyl orthoformate),

this intermediate cyclizes immediately to 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid.

Protocol C: Two-Step Hydrogenation & Cyclization (High Purity)
Step 1: Nitro Reduction

Solvent System: Dissolve starting material (1.0 eq) in MeOH (0.1 M concentration). If

insoluble, add minimal amount of DMF.

Catalyst: Add 10% Pd/C (10 wt% loading).

Hydrogenation: Stir under H₂ balloon (1 atm) at RT for 4–6 hours.

Monitoring: TLC will show a fluorescent spot (amine) with lower Rf than the nitro

compound.

Filtration: Filter through a Celite pad to remove Pd/C. Concentrate to obtain 3-amino-4-

carbamoylbenzoic acid.

Step 2: Cyclization to Quinazolinone

Reagent: Suspend the crude amine from Step 1 in Triethyl Orthoformate (TEOF) (10 eq).

Catalyst: Add catalytic p-Toluenesulfonic acid (pTsOH) (0.1 eq).

Reaction: Reflux (146°C) for 3–5 hours. The ethanol byproduct distills off, driving the

equilibrium.

Workup:

Cool to RT. The quinazolinone product often precipitates.

Add Et₂O to complete precipitation. Filter and wash with Et₂O.

Result: 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (White/Off-white solid).[3]
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Protocol D: One-Pot Reductive Cyclization (Fe/AcOH)
Best for robustness if hydrogenation is not available.

Mixture: Combine starting material (1.0 eq) and Iron powder (5.0 eq) in Glacial Acetic Acid.

Reaction: Reflux for 4 hours. The acetic acid acts as both the solvent and the cyclizing

carbon source (forming the 2-methyl derivative) or simply facilitates condensation if Formic

acid is added.

Note: To get the unsubstituted quinazolinone (H at C2), use Formic Acid instead of Acetic

Acid, or add TEOF after reduction.

Workup: Filter hot to remove Iron sludge. Dilute filtrate with water to precipitate product.

Expert Tips & Troubleshooting
Issue Probable Cause Corrective Action

Low Solubility Nitro/Amide H-bonding

Use DMF/MeOH mixtures or

convert to Methyl Ester first

(Module 1) before reduction.

Incomplete Reduction Catalyst poisoning

Ensure starting material is free

of sulfur/halide impurities.

Wash Pd/C with MeOH before

use.

Amide Hydrolysis Acidic conditions too harsh

When making Acid Chloride

(Protocol A), avoid prolonged

reflux; use Oxalyl

Chloride/DMF at 0°C instead

of SOCl₂.

Product Oiling Mixed anhydride formation

During workup of carboxylic

acids, ensure pH is adjusted

carefully to the isoelectric point

(~pH 3-4) for precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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